Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-
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Overview
Description
Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel- is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . This compound is also known by its systematic name, tert-Butyl N-[cis-3-aminocyclopentyl]carbamate . It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel- typically involves the reaction of cis-3-aminocyclopentane with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of substituted carbamates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, it can interact with receptor proteins, altering their conformation and affecting signal transduction pathways .
Comparison with Similar Compounds
Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel- can be compared with other similar compounds, such as:
tert-Butyl N-[cis-3-aminocyclopentyl]carbamate: This compound has a similar structure but may differ in stereochemistry, affecting its reactivity and biological activity.
tert-Butyl (1S,3S)-3-aminocyclopentylcarbamate: Another stereoisomer with different physical and chemical properties.
tert-Butyl (3-hydroxycyclohexyl)methylcarbamate: This compound has a different cycloalkyl group, leading to variations in its chemical behavior and applications.
The uniqueness of Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel- lies in its specific stereochemistry and the presence of the tert-butyl carbamate group, which imparts distinct reactivity and stability .
Properties
Molecular Formula |
C20H40N4O4 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate;tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate |
InChI |
InChI=1S/2C10H20N2O2/c2*1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h2*7-8H,4-6,11H2,1-3H3,(H,12,13)/t2*7-,8+/m10/s1 |
InChI Key |
JXPZCAWDKBIMIB-RXZNUWRWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N.CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N.CC(C)(C)OC(=O)NC1CCC(C1)N |
Origin of Product |
United States |
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